molecular formula C8H11NO3 B13228322 2-Oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid

2-Oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13228322
M. Wt: 169.18 g/mol
InChI Key: BVUVITIRHUXPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring with a carboxylic acid and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the concise synthesis of highly enantiomerically enriched pyrrolidine-3-carboxylic acids.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-Oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating singlet oxygen (1O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways . These reactive oxygen species can then participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid is unique due to its specific functional groups and the potential for diverse chemical reactions. Its ability to act as a photosensitizer and generate reactive oxygen species sets it apart from other similar compounds.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

2-oxo-3-prop-2-enylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C8H11NO3/c1-2-3-8(7(11)12)4-5-9-6(8)10/h2H,1,3-5H2,(H,9,10)(H,11,12)

InChI Key

BVUVITIRHUXPRZ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCNC1=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.